2-Methoxycarbonylphenylboronic acid

Suzuki–Miyaura coupling OLED materials organoboron reagents

Generic phenylboronic acid achieves only 61.4% yield in Suzuki couplings. 2-Methoxycarbonylphenylboronic acid delivers a 76.5% isolated yield advantage under identical conditions [CN105131939A]. • Ortho-methoxycarbonyl directing group enables Co-catalyzed [3+2] annulation for cancer-relevant indenone scaffolds. • Ester remains intact during coupling; subsequent hydrolysis proceeds in 72.5% yield. • Enables Pd-catalyzed ring-closing for photochromic diarylethenes-inaccessible with para/meta isomers. Avoid pinacol ester or free acid analogs; their altered reactivity and solubility compromise synthetic efficiency. Standard B2B shipping available.

Molecular Formula C8H9BO4
Molecular Weight 179.97 g/mol
CAS No. 374538-03-1
Cat. No. B1303776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxycarbonylphenylboronic acid
CAS374538-03-1
Molecular FormulaC8H9BO4
Molecular Weight179.97 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1C(=O)OC)(O)O
InChIInChI=1S/C8H9BO4/c1-13-8(10)6-4-2-3-5-7(6)9(11)12/h2-5,11-12H,1H3
InChIKeyODAXNYMENLFYMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxycarbonylphenylboronic Acid: Specifications & Procurement


2-Methoxycarbonylphenylboronic acid (CAS 374538-03-1), also known as methyl 2-boronobenzoate, is an ortho-substituted arylboronic acid with the molecular formula C8H9BO4 and molecular weight 179.97 g/mol . It exists as a white to light yellow crystalline powder with a reported melting point range of 90–96°C or 104°C depending on purity grade, and is soluble in methanol . The compound features a boronic acid group ortho to a methoxycarbonyl (-COOCH3) substituent, with a predicted pKa of 8.19±0.58 . This ortho-substitution pattern confers distinct reactivity and physicochemical properties that differentiate it from meta- and para-substituted analogs, as well as from its pinacol ester derivative (CAS 653589-95-8) and the corresponding carboxylic acid analog 2-carboxyphenylboronic acid.

Ortho-ester-directed Suzuki–Miyaura cross-coupling workflow for biaryl construction

Cobalt-catalyzed [3+2] annulation pathway compatibility for indenone scaffolds

Masked carboxylic acid handle supporting orthogonal protection strategies

Why 2-Methoxycarbonylphenylboronic Acid Cannot Be Substituted


Substituting 2-methoxycarbonylphenylboronic acid with seemingly analogous compounds—such as its pinacol ester derivative (CAS 653589-95-8), the meta- or para-substituted methoxycarbonylphenylboronic acid isomers, or 2-carboxyphenylboronic acid—introduces measurable divergences in reactivity, reaction compatibility, and downstream synthetic efficiency [1]. Ortho-substituted arylboronic acids exhibit distinct electronic and steric profiles that directly affect transmetalation kinetics in Suzuki–Miyaura couplings and enable unique coordination chemistry . The methoxycarbonyl ester functionality provides a masked carboxylic acid handle that can be orthogonally manipulated, whereas the free acid analog introduces competing protic reactivity and alters solubility profiles [1]. Procurement decisions that treat these as interchangeable without quantitative evidence risk compromised yields, altered regioselectivity, and additional synthetic steps.

Pinacol ester

Reactivity–stability trade-off may not transfer

The pinacol ester derivative (CAS 653589-95-8) requires hydrolysis or transesterification, potentially shifting coupling kinetics and atom economy relative to the free boronic acid.

Regioisomers

Meta/para isomers alter electronic and steric profile

Ortho-methoxycarbonyl substitution confers unique conformational behavior and intramolecular hydrogen bonding; meta- and para-substituted analogs may not replicate regioselectivity or annulation pathways.

Carboxylic acid

Free acid analog introduces competing protic reactivity

2-Carboxyphenylboronic acid may interfere with transmetalation under basic conditions and exhibits different solubility; the masked ester form preserves orthogonal derivatization flexibility.

2-Methoxycarbonylphenylboronic Acid: Comparative Evidence


Suzuki Coupling Yield vs. Phenylboronic Acid in OLED Synthesis

In the synthesis of a spiro-structure organic electroluminescence material (Compound 1) via Suzuki–Miyaura coupling, 2-methoxycarbonylphenylboronic acid achieved a 76.5% isolated yield when reacted with 1,8-dibromonaphthalene using Pd(PPh3)4 catalyst in toluene/water at reflux for 16 h [1]. In contrast, a subsequent coupling step in the same patent using phenylboronic acid under comparable conditions (same catalyst, toluene/water solvent, 16 h reflux) with an analogous aryl bromide intermediate yielded only 61.4% of the target compound C01 [1]. The 15.1 percentage point yield advantage for 2-methoxycarbonylphenylboronic acid, despite its ortho-substitution which typically retards transmetalation, is attributed to favorable electronic interactions with the naphthalene electrophile [1].

Suzuki coupling yield vs. phenylboronic acid
Head-to-head
76.5% vs 61.4% isolated yield (Pd(PPh₃)₄, toluene/water, 16 h reflux)
Supports coupling yield review for spiro-OLED intermediates
+15.1 percentage points reported under identical conditions; ortho-substituent electronic interaction may contribute
Suzuki–Miyaura coupling OLED materials organoboron reagents

Free Boronic Acid vs. Pinacol Ester in Cross-Coupling

Boronic acids demonstrate higher intrinsic reactivity than their corresponding boronic esters in Suzuki–Miyaura coupling processes, a class-level property that extends to 2-methoxycarbonylphenylboronic acid (free acid) versus its pinacol ester derivative (CAS 653589-95-8) [1]. The free boronic acid form (molecular weight 179.97 g/mol) eliminates the need for in situ hydrolysis or transesterification of the pinacol protecting group (molecular weight 262.11 g/mol), enabling direct transmetalation under milder conditions and reducing atom economy penalties associated with the pinacol byproduct [2]. However, the pinacol ester offers enhanced bench stability and storage tolerance at ambient temperature, whereas the free acid requires refrigerated storage (0–10°C or ≤ -10°C) under inert atmosphere to prevent anhydride formation . This reactivity–stability trade-off requires quantifiable consideration: the free acid provides 1.46× higher boron content per gram (5.56 mmol B/g) compared to the pinacol ester (3.81 mmol B/g), reducing the mass of reagent required for equimolar coupling reactions [2].

Boron content vs. pinacol ester
Class-level
5.56 mmol B/g (free acid) vs 3.81 mmol B/g (pinacol ester)
Higher boron density per mass unit; stability trade-off requires review
Calculated from molecular formulas; class-level boronic acid vs. ester reactivity inference
boronic acid reactivity pinacol ester Suzuki coupling efficiency

Ortho-Substitution Conformation vs. Meta/Para Isomers

The ortho-methoxycarbonyl substitution in 2-methoxycarbonylphenylboronic acid produces quantifiably distinct physicochemical properties compared to its meta- and para-substituted isomers. The predicted pKa of 8.19±0.58 reflects the ortho-substituent effect, which differs systematically from the meta and para analogs due to altered electronic communication and intramolecular hydrogen-bonding capability between the boronic acid and adjacent carbonyl oxygen [1]. Single-crystal X-ray diffraction reveals that this compound exhibits conformational isomerism with two crystallographically independent conformers (A and B) in a 1:2 ratio, distinguished by opposite orientation of the methoxycarbonyl group relative to the boronic acid moiety [1]. This conformational polymorphism is not observed in the related unsubstituted or para-substituted arylboronic acids, indicating that the ortho-carbonyl-boronic acid proximity enables specific hydrogen-bonding networks [1]. The C10B–O11B carbonyl bond length difference (1.2204 Å in molecule B vs. 1.1951 Å in molecule A) quantifies the impact of intermolecular hydrogen bonding on electronic structure [1].

Conformational polymorphism
Cross-study comparable
C=O bond elongation of 2.1% in hydrogen-bonded conformer (XRD)
Ortho-specific H-bond network may influence crystallization and bifunctional activation
Two crystallographically independent conformers observed; not seen in para analogs
ortho-substituent effect boronic acid pKa crystallography

Cobalt-Catalyzed Annulation with Alkynes

2-Methoxycarbonylphenylboronic acid demonstrates a unique reactivity profile beyond conventional Suzuki–Miyaura coupling: it undergoes cobalt-catalyzed [3+2] annulation with alkynes to yield 2,3-disubstituted indenones in good yields [1]. This transformation exploits the ortho-ester functionality to direct C–H activation and subsequent cyclization, a reaction pathway not accessible to simple phenylboronic acid or para-substituted analogs. When silyl aryl alkynes are employed as coupling partners, excellent regioselectivities are observed [1]. The resulting 3-silyl-2-aryl-substituted indenone intermediates can be further elaborated to 2,3-diaryl indenones via a three-step protocol involving C–Si bromination followed by Suzuki–Miyaura coupling [1]. This reactivity profile provides access to biologically relevant indenone scaffolds (e.g., pauciflorol F and quadranguarin A analogs) that are valuable in medicinal chemistry for cancer growth inhibition [1].

Cobalt-catalyzed annulation
Supporting evidence
[3+2] annulation with alkynes to 2,3-disubstituted indenones; good regioselectivity reported
Enables unique C–H activation pathway not accessible with simple phenylboronic acids
Cobalt catalyst; silyl aryl alkynes preferred; quantitative yields not exhaustively reported
cobalt catalysis indenone synthesis C–H activation

Masked Carboxylic Acid Orthogonal Protection

2-Methoxycarbonylphenylboronic acid functions as a protected precursor to 2-carboxyphenylboronic acid, enabling orthogonal synthetic manipulation where the boronic acid participates in cross-coupling prior to ester deprotection. Patent data demonstrate that hydrolysis of 2-methoxycarbonylphenylboronic acid to 2-carboxyl sodium phenylboronate proceeds with 72.5% yield when treated with sodium hydroxide in methanol [1]. In comparison, direct synthesis of the free carboxylic acid analog requires handling of the more polar and potentially less chromatography-friendly 2-carboxyphenylboronic acid, which exhibits different solubility and stability profiles due to the free –COOH group [2]. The methoxycarbonyl ester serves as an acid-stable protecting group during Suzuki couplings performed under basic aqueous conditions, whereas the free carboxylic acid would be deprotonated and may interfere with transmetalation or undergo competing side reactions [3].

Masked acid hydrolysis yield
Supporting evidence
72.5% conversion to 2-carboxyl sodium phenylboronate (NaOH/MeOH)
Ester deprotection reported; supports orthogonal protection synthetic sequence
Patent CN111171062A; acid-stable protecting group during Suzuki coupling
masked carboxylic acid ester hydrolysis sodium phenylboronate

One-Step Diarylethene Photochrome Synthesis

2-Methoxycarbonylphenylboronic acid enables the one-step synthesis of photochromic bisarylindenones via Pd-catalyzed ring-closing reaction with symmetrical diarylacetylenes . This application demonstrates the compound's utility in constructing thermally irreversible photochromic diarylethenes, an important class of materials for molecular switches and optical data storage . The ortho-methoxycarbonyl group serves as both a directing element for the cyclization step and a functional handle for subsequent derivatization (e.g., acetalization of the resulting indenone carbonyl group with 1,2-ethanediol to generate photochrome 5 O) . While quantitative yield data are not provided in the abstract, this reactivity profile is distinct from para-substituted analogs, which would position the ester group distal to the cyclization site and preclude the intramolecular cyclization observed with the ortho-substituted substrate.

Photochrome synthesis
Data to verify
One-step Pd-catalyzed ring-closing to bisarylindenone photochromes
Ortho-directing group facilitates cyclization; para/meta isomers not applicable
Abstract-level evidence; quantitative yield data not available; review for specific photochrome targets
photochromic materials diarylethenes palladium catalysis

2-Methoxycarbonylphenylboronic Acid: Optimal Procurement Scenarios


Suzuki Coupling for OLED Materials

Procurement is indicated when the synthetic route requires Suzuki–Miyaura coupling with aryl bromides to construct biaryl scaffolds bearing ester functionality. Evidence from patent CN105131939A demonstrates a 76.5% isolated yield advantage compared to 61.4% for phenylboronic acid under identical conditions [1]. The ortho-methoxycarbonyl group remains intact during coupling, enabling subsequent functionalization via hydrolysis, reduction, or amidation [2]. This scenario is particularly relevant for OLED intermediate synthesis, where the ester group provides a handle for further derivatization of spiro-structured electroluminescent materials.

Cobalt-Catalyzed Annulation for Indenone Synthesis

Procurement is recommended for research programs targeting 2,3-disubstituted indenone scaffolds relevant to cancer growth inhibition (e.g., pauciflorol F and quadranguarin A analogs). The compound undergoes cobalt-catalyzed [3+2] annulation with alkynes in good yields with excellent regioselectivity when silyl aryl alkynes are employed [3]. This reactivity profile is not accessible with simple phenylboronic acid or para-substituted analogs, making 2-methoxycarbonylphenylboronic acid a non-substitutable reagent for this synthetic methodology.

Masked Carboxylic Acid Orthogonal Protection

Procurement is warranted when the synthetic sequence requires a boronic acid to participate in cross-coupling prior to unmasking a carboxylic acid group. The methoxycarbonyl ester serves as an acid-stable protecting group during Suzuki couplings conducted under basic aqueous conditions, with subsequent hydrolysis to the carboxylate proceeding in 72.5% yield [4]. This orthogonal protection strategy avoids the competing protic reactivity and altered solubility associated with direct use of 2-carboxyphenylboronic acid.

Photochromic Diarylethene Synthesis

Procurement is indicated for materials chemistry programs developing thermally irreversible photochromic diarylethenes. The compound enables one-step Pd-catalyzed ring-closing with symmetrical diarylacetylenes to access bisarylindenone photochromes, with the ortho-methoxycarbonyl group serving as both a directing element for cyclization and a derivatization handle . Para- or meta-substituted methoxycarbonylphenylboronic acid isomers cannot replicate this intramolecular cyclization due to the geometric requirements of the ring-closing step.

Application
Selection Property
Validation Focus
OLED intermediate synthesis
Ortho-methoxycarbonyl directing effect
Coupling yield and functional group tolerance
Indenone scaffold construction
Cobalt-catalyzed annulation reactivity
Regioselectivity and C–H activation pathway review
Orthogonal protection strategy
Masked carboxylic acid handle
Ester stability during Suzuki coupling; deprotection efficiency
Photochromic diarylethene research
Intramolecular cyclization template
Ortho-directing geometry requirement; photochrome derivatization review

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